molecular formula C12H24N2O B8560717 1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one

1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one

Cat. No.: B8560717
M. Wt: 212.33 g/mol
InChI Key: BVOHYAYRWRIWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the reductive amination of 4-(aminomethyl)piperidine with 3,3-dimethylbutan-2-one under catalytic hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H24N2O/c1-12(2,3)11(15)9-14-6-4-10(8-13)5-7-14/h10H,4-9,13H2,1-3H3

InChI Key

BVOHYAYRWRIWGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CN1CCC(CC1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of benzyl [1-(3,3-dimethyl-2-oxobutyl)piperidin-4-yl]methylcarbamate (Step 1, 9.6 g, 27.7 mmol), 5% palladium on carbon (1.2 g) and acetic acid (4 mL) in ethanol (70 mL) was stirred at room temperature for 23 h under hydrogen atmosphere. Palladium on carbon was removed by filtration through a pad of Celite and the filtrate was concentrated. The residue was dissolved in ethyl acetate, washed with aqueous ammonia and extracted with ethyl acetate (5×50 mL). After dried over magnesium sulfate, removal of solvent gave the title compound (2.7 g, 46%) as a yellow oil.
Name
benzyl [1-(3,3-dimethyl-2-oxobutyl)piperidin-4-yl]methylcarbamate
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
46%

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